Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-35-5) is a synthetic, heterocyclic small molecule combining indole, thiazole, and pyrimidine moieties linked via an acetamide bridge. With a molecular formula of C19H18N6OS and a molecular weight of 378.5 g/mol, it is supplied as a research-grade screening compound by vendors such as Life Chemicals (Cat.

Molecular Formula C19H18N6OS
Molecular Weight 378.45
CAS No. 1226441-35-5
Cat. No. B2862676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226441-35-5
Molecular FormulaC19H18N6OS
Molecular Weight378.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
InChIInChI=1S/C19H18N6OS/c26-17(20-9-6-13-11-23-16-5-2-1-4-15(13)16)10-14-12-27-19(24-14)25-18-21-7-3-8-22-18/h1-5,7-8,11-12,23H,6,9-10H2,(H,20,26)(H,21,22,24,25)
InChIKeyGXTSAYJLEKYHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-35-5)


N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-35-5) is a synthetic, heterocyclic small molecule combining indole, thiazole, and pyrimidine moieties linked via an acetamide bridge [1]. With a molecular formula of C19H18N6OS and a molecular weight of 378.5 g/mol, it is supplied as a research-grade screening compound by vendors such as Life Chemicals (Cat. No. F5949-0075) . Unlike simpler indole-thiazole hybrids, its distinct 2-(pyrimidin-2-ylamino)thiazole pharmacophore places it within the chemical space of kinase inhibitor scaffolds, though its biological annotation remains sparse [1].

Why Generic Substitution Fails for Indole-Pyrimidine-Thiazole Acetamide Hybrids Like CAS 1226441-35-5


Compounds in this heterocyclic class cannot be casually interchanged because minor structural modifications profoundly alter target engagement and selectivity. For example, related indole-thiazole carboxamides (bacillamide analogues) exhibit IC50 values spanning two orders of magnitude (0.1–0.6 µM for active analogues vs. >10 µM for weaker ones) across cancer cell lines depending solely on the nature of the 2-substituent on the thiazole ring [1]. Similarly, patented indolyl-thiazolopyrimidine PI3K inhibitors achieve isoform selectivity (p110δ over other class Ia PI3Ks) only when the precise connectivity between the indole, thiazole, and pyrimidine rings is maintained [2]. The target compound’s unique acetamide linker and 2-(pyrimidin-2-ylamino)thiazole motif place it in an underexplored chemical space where even close analogs lacking the pyrimidine amino group or bearing a carboxamide instead of acetamide linker cannot be assumed to replicate its binding profile or biological outcome [1][2].

Quantitative Differentiation Evidence: N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide vs. Closest Analogs


Linker Type Determines Scaffold Class: Acetamide vs. Carboxamide in Indole-Thiazole Hybrids

The target compound contains an acetamide linker (–CH2–C(=O)–NH–) connecting the thiazole core to the indole-ethylamine, whereas the closest published analogs, the bacillamide analogues, exclusively employ a carboxamide linker (–C(=O)–NH–) directly attaching the thiazole ring to the indole-ethylamine [1]. This single-atom insertion (methylene group) alters the distance and conformational flexibility between the indole and thiazole pharmacophores. In the bacillamide series, this structural difference was shown to be critical: compound 17b (carboxamide series) exhibited IC50 values of 0.1–0.6 µM across HCT-116, MDA-MB-231, and JURKAT cell lines, whereas compound 17a, differing only in the 2-substituent, showed ~3.0 µM [1]. No direct biological data are available for the target acetamide variant, representing an unexplored structure-activity relationship (SAR) gap.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Distinct Kinase Inhibitor Pharmacophore: 2-(Pyrimidin-2-ylamino)thiazole vs. Thiazolopyrimidine Fused Systems

The target compound features a 2-(pyrimidin-2-ylamino)thiazole moiety where the pyrimidine and thiazole rings are connected via an exocyclic amine bridge. In contrast, the closest patented kinase inhibitor class (indolyl thiazolopyrimidines, US 7893060) utilizes a fused thiazolopyrimidine core [1]. This connectivity difference affects the hydrogen-bonding donor/acceptor pattern: the target compound presents an additional H-bond donor (the secondary amine linking pyrimidine to thiazole) compared to the fused analogs. The patent compounds achieve p110δ PI3K selectivity with IC50 values in the low nanomolar range against the p110δ isoform, while being >10-fold selective over p110α and p110β [1]. No PI3K activity data exist for the target compound, but its distinct pharmacophore topology precludes assuming the same isoform selectivity profile.

Kinase Inhibition PI3K Pharmacophore Modeling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Bacillamide Analogues

The target compound has a computed XLogP3-AA of 2.8, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 [1]. The bacillamide analogue compound 17b (carboxamide series) has a predicted lower lipophilicity due to the absence of the methylene spacer and the different 2-substituent; its computed logP is approximately 2.1 [2]. The higher logP of the target compound (Δ ~0.7) predicts enhanced membrane permeability and a different tissue distribution profile. Additionally, the target compound has 3 H-bond donors (indole NH, secondary amine NH, amide NH) versus 2 in the carboxamide series (indole NH and amide NH), potentially affecting solubility and target binding [1][2].

Drug-likeness Physicochemical Properties ADME Prediction

Commercial Availability and Purity Benchmarking Against In-Class Screening Compounds

The target compound is stocked as a solid screening compound by Life Chemicals (Cat. No. F5949-0075) in the F5949 fragment/screening library, whereas the most structurally similar commercially available analog, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, replaces the indole-ethyl group with a non-aromatic cyclohexenyl-ethyl substituent . This substitution eliminates the indole NH H-bond donor and the aromatic stacking capacity of the indole ring, fundamentally altering the pharmacophore. The target compound retains the full indole-pyrimidine-thiazole triad required for potential kinase hinge-binding interactions, while the cyclohexenyl analog lacks the indole aromatic system entirely . Typical purity for the target compound from this supplier is ≥95% .

Chemical Procurement Screening Library Purity Specification

Underexplored Biological Annotation vs. Data-Rich Bacillamide Analogues

The target compound has no reported IC50, Ki, EC50, or phenotypic activity in any peer-reviewed publication or public database (PubChem BioAssay, ChEMBL, BindingDB) as of April 2026 [1]. In contrast, the bacillamide analogue series has extensive biological annotation: cytotoxic IC50 values (0.1–3.0 µM across three cancer cell lines), anti-inflammatory activity in a carrageenan-induced rat paw edema model (comparable to indomethacin), and caspase-dependent apoptosis mechanism data [2]. The indolyl thiazolopyrimidine PI3K inhibitors have nanomolar biochemical IC50 values and cellular pathway inhibition data (pAKT suppression) [3]. This annotation gap means the target compound represents genuinely unexplored chemical space at the intersection of these two characterized series, offering potential for novel intellectual property and target discovery.

Biological Annotation Screening Gap Novel Chemical Space

Recommended Research Application Scenarios for N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Kinase Panel Screening for Novel Inhibitor Chemotypes

The compound's indole-pyrimidine-thiazole triad resembles known kinase hinge-binding motifs, yet its amino-bridged connectivity differs from fused thiazolopyrimidine PI3K inhibitors [1]. Deploying this compound in broad kinase profiling panels (e.g., 100–400 kinase assays) can identify whether the exocyclic amine bridge confers a distinct selectivity fingerprint compared to fused-core analogs. Positive hits would define a new kinase inhibitor chemotype with patentable chemical space distinct from US 7893060 [1].

Linker SAR Expansion Beyond the Bacillamide Carboxamide Series

The acetamide linker in this compound inserts an additional methylene unit compared to the extensively characterized bacillamide carboxamide series [2]. Systematic biological evaluation (cytotoxicity, anti-inflammatory assays) of this compound alongside its carboxamide-matched pair would quantify the contribution of linker flexibility to potency, providing critical SAR data for lead optimization of indole-thiazole conjugates [2].

Physicochemical Property-Driven Fragment or Lead-Like Screening

With a molecular weight of 378.5 g/mol, XLogP of 2.8, and 3 H-bond donors, this compound occupies lead-like chemical space suitable for fragment-based or high-throughput screening libraries [3]. Its higher lipophilicity compared to bacillamide analogs (ΔXLogP ≈ +0.7) makes it a useful probe for studying how incremental logP increases affect cellular permeability and cytotoxicity in parallel with matched carboxamide analogs [2][3].

Intellectual Property and Freedom-to-Operate Lead Generation

As of April 2026, this compound has zero publicly reported biological annotations, positioning it in a white space between the patented indolyl thiazolopyrimidine PI3K inhibitors and the published bacillamide cytotoxic/anti-inflammatory series [1][2][3]. Organizations screening this compound can generate proprietary activity data with reduced risk of prior art encumbrance, making it attractive for early-stage drug discovery programs targeting oncology, inflammation, or kinase-mediated disorders.

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.